ABT-510 is classified as a thrombospondin-1 mimetic peptide. It is synthesized to mimic the activity of thrombospondin-1, which plays a crucial role in inhibiting angiogenesis—the formation of new blood vessels from pre-existing ones. This property makes ABT-510 a candidate for cancer treatment, as many tumors rely on angiogenesis for growth and metastasis . The peptide's chemical structure is represented as Ac-Sar-Gly-Val-DIle-Thr-Nva-Ile-Arg-Pro-NHCH2CH3, indicating its specific amino acid sequence that confers its biological activity .
The synthesis of ABT-510 involves solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. The process typically includes the following steps:
This method ensures high fidelity in constructing the peptide's sequence, which is critical for maintaining its biological activity .
ABT-510 participates in several biochemical reactions primarily associated with angiogenesis inhibition. Key reactions include:
These reactions underscore ABT-510's potential as a therapeutic agent in cancer treatment.
The mechanism of action for ABT-510 involves several key processes:
This multi-faceted mechanism highlights ABT-510's role as an effective antiangiogenic agent.
ABT-510 exhibits several notable physical and chemical properties:
These properties are essential for determining dosage forms and administration routes in therapeutic contexts .
ABT-510 has been investigated for various scientific applications, particularly in cancer research:
ABT-510 is a structured peptide mimetic derived from the second type-1 repeat (TSR) domain of TSP-1, engineered with a D-allo-isoleucine substitution to enhance stability and bioactivity [2] [8]. Its primary anti-angiogenic action occurs through binding to the CD36 receptor on endothelial cells. This interaction initiates a caspase-dependent apoptotic cascade:
Table 1: Key Features of ABT-510’s TSP-1 Mimicry
Structural Element | Biological Target | Functional Outcome |
---|---|---|
D-allo-Ile modification | CD36 receptor | Enhanced stability and apoptotic potency |
TSR domain replication | Endothelial surface receptors | Inhibition of migration and tube formation |
Caspase-3/7 activation | Intracellular signaling | 2.5-fold increase in apoptosis vs. native peptides |
Unlike native TSP-1 fragments, ABT-510 shows reduced activity in CD36-mediated fatty acid uptake but superior induction of caspase activation, indicating divergent signaling mechanisms [9].
ABT-510 indirectly suppresses vascular endothelial growth factor (VEGF) signaling, a master regulator of angiogenesis:
Table 2: ABT-510’s Impact on Angiogenic Biomarkers
Biomarker | Change Induced by ABT-510 | Functional Consequence |
---|---|---|
VEGF | Downregulation (62–140%) | Reduced endothelial proliferation |
VEGFR-2 | 50% reduction | Impaired angiogenic signaling |
CECs | 35% decrease | Diminished vascular repair capacity |
bFGF/HGF | Neutralization | Inhibition of compensatory pathways |
This multi-faceted approach disrupts both primary and alternative angiogenesis pathways, countering resistance mechanisms [3].
ABT-510 significantly alters endothelial and progenitor cell biomarkers, indicating reduced vascularization:
These biomarker shifts reflect ABT-510’s ability to remodel tumor vasculature toward a less pro-angiogenic state.
ABT-510 exhibits context-dependent effects on NO signaling:
Table 3: Differential Effects of ABT-510 vs. GDGV(dI)TRIR Peptide
Function | ABT-510 | GDGV(dI)TRIR | Biological Implication |
---|---|---|---|
Myristate uptake inhibition | Moderate | Potent | Reduced fatty acid metabolism |
Caspase-3/7 activation | 20-fold higher | Baseline | Enhanced apoptosis |
NO/cGMP suppression | 70% inhibition | 90% inhibition | Context-dependent vasoregulation |
Platelet aggregation | Synergistic with thrombin | Less pronounced | Vascular occlusion in tumors |
This dual modulation destabilizes tumor vasculature while inhibiting pro-survival pathways in endothelial cells.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7